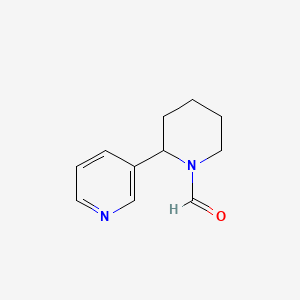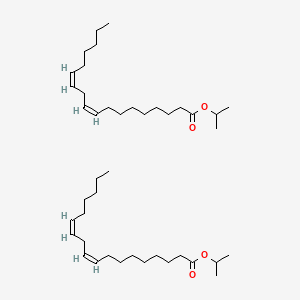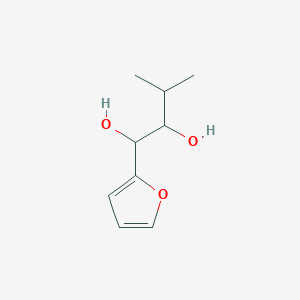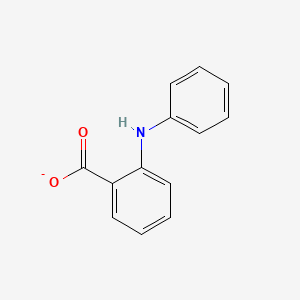
2-(Phenylamino)benzoic acid anion
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phenylamino)benzoic acid anion, also known as N-Phenylanthranilic acid anion, is an organic compound with the molecular formula C13H11NO2. It is a derivative of benzoic acid where the carboxyl group is substituted with a phenylamino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
2-(Phenylamino)benzoic acid can be synthesized through the Ullmann reaction, which involves the coupling of 2-chlorobenzoic acid with aniline under microwave irradiation. The optimal conditions for this reaction include the use of copper(I) chloride as a catalyst and potassium carbonate as a base in n-butanol containing less than 20% water .
Industrial Production Methods
Industrial production of 2-(Phenylamino)benzoic acid typically involves similar synthetic routes but on a larger scale. The use of microwave irradiation in industrial settings can enhance the efficiency and yield of the reaction. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
2-(Phenylamino)benzoic acid anion undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenylamino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenylamino compounds.
科学的研究の応用
2-(Phenylamino)benzoic acid anion has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Phenylamino)benzoic acid anion involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair .
類似化合物との比較
Similar Compounds
Anthranilic acid: Similar structure but lacks the phenyl group.
Diphenylamine: Contains two phenyl groups but lacks the carboxyl group.
Fenamic acid: Similar structure but with different substituents on the phenyl ring.
Uniqueness
2-(Phenylamino)benzoic acid anion is unique due to its specific combination of a phenylamino group and a carboxyl group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
34865-87-7 |
|---|---|
分子式 |
C13H10NO2- |
分子量 |
212.22 g/mol |
IUPAC名 |
2-anilinobenzoate |
InChI |
InChI=1S/C13H11NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,(H,15,16)/p-1 |
InChIキー |
ZWJINEZUASEZBH-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(benzylamino)-N-[4-[4-[[2-(benzylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13815628.png)
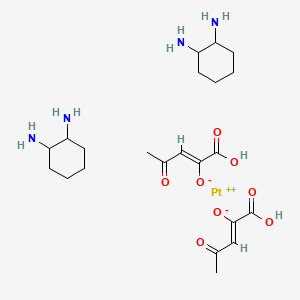
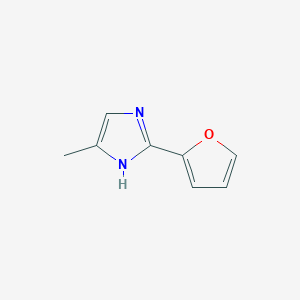
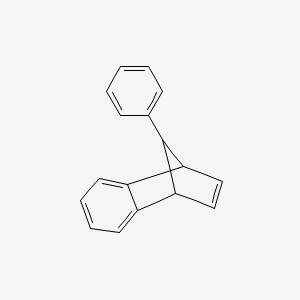
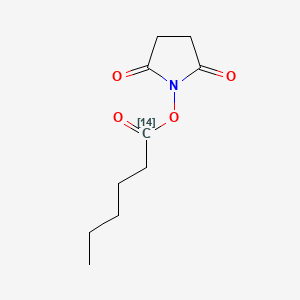
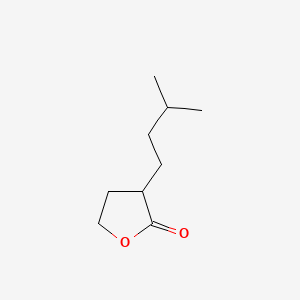
![3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13815659.png)
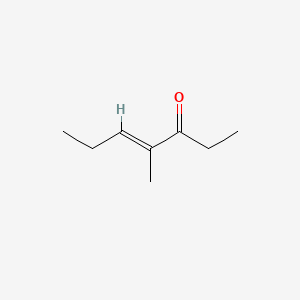
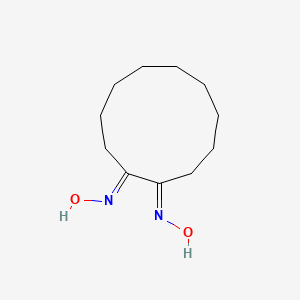
![(2R,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3S,4S,6R)-4,6-diamino-3-[(2S,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13815670.png)
![[3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone](/img/structure/B13815672.png)
